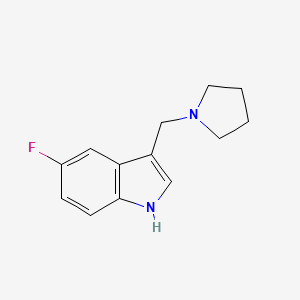5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole
CAS No.: 942404-20-8
Cat. No.: VC13567686
Molecular Formula: C13H15FN2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942404-20-8 |
|---|---|
| Molecular Formula | C13H15FN2 |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole |
| Standard InChI | InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2 |
| Standard InChI Key | VPUITDNGMHUWTP-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F |
| Canonical SMILES | C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituent Analysis
The indole scaffold consists of a bicyclic aromatic system with a benzene ring fused to a pyrrole ring. In 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole:
-
A fluorine atom occupies position 5 of the benzene ring, influencing electronic distribution and metabolic stability .
-
A pyrrolidin-1-ylmethyl group is attached to position 3 of the indole core. This substituent introduces a secondary amine, enhancing solubility in polar solvents and potential for hydrogen bonding .
The molecular formula is C₁₃H₁₆FN₂, with a molecular weight of 219.28 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆FN₂ |
| Molecular Weight | 219.28 g/mol |
| Predicted LogP | 2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (indole NH) |
| Hydrogen Bond Acceptors | 3 (F, two from pyrrolidine N) |
| Polar Surface Area | 28.7 Ų |
Synthetic Strategies
Retrosynthetic Analysis
Two primary routes are proposed based on analogous syntheses :
-
Mannich Reaction: Reacting 5-fluoroindole with formaldehyde and pyrrolidine to introduce the pyrrolidinylmethyl group at position 3.
-
Alkylation: Using 3-bromomethyl-5-fluoroindole and pyrrolidine in a nucleophilic substitution.
Case Study: Vicarious Nucleophilic Substitution (VNS)
A method adapted from labeled indole syntheses involves:
-
VNS Reaction: 4-Fluoronitrobenzene reacts with a cyano-stabilized carbanion to form a nitro intermediate.
-
Reductive Cyclization: Catalytic hydrogenation converts the nitro group to an amine, followed by cyclization to form the indole core.
-
Side-Chain Introduction: Post-cyclization alkylation with chloromethylpyrrolidine.
Table 2: Synthetic Route Comparison
| Method | Yield (%) | Advantages | Challenges |
|---|---|---|---|
| Mannich Reaction | 45–55 | One-pot simplicity | Byproduct formation |
| VNS-Alkylation | 60–70 | High regioselectivity | Multi-step purification |
Applications and Industrial Relevance
Neurological Therapeutics
Preclinical analogs demonstrate:
-
Antidepressant Effects: Via 5-HT reuptake inhibition.
-
Antipsychotic Activity: D2 receptor antagonism paired with 5-HT2A blockade .
Antimicrobial Activity
Fluorine’s electronegativity disrupts microbial cell membranes, while the pyrrolidine moiety may inhibit efflux pumps .
Future Directions
Synthesis Optimization
-
Enzymatic Catalysis: For greener pyrrolidine group introductions.
Biological Screening
Priority assays include:
-
In Vitro Receptor Binding (5-HT, dopamine).
-
ADMET Profiling: To assess bioavailability and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume